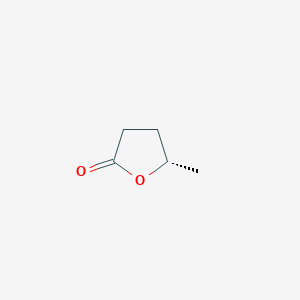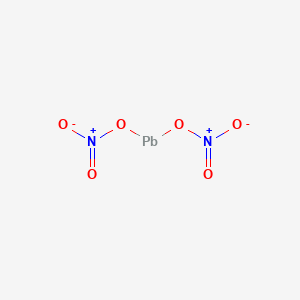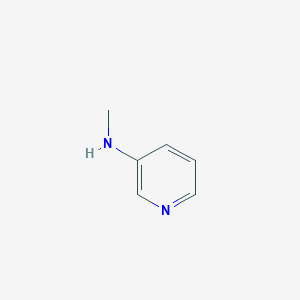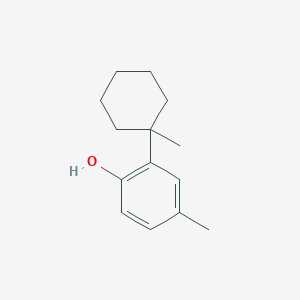
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-, also known as NADA, is an organic compound that belongs to the family of naphthaldehyde derivatives. NADA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases such as cancer, diabetes, and cardiovascular disease. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have antidiabetic effects by improving glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various biological activities. However, there are also some limitations to using 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- in lab experiments. It is a highly reactive compound and can undergo oxidation and degradation, which can affect its biological activity. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-. One area of research is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative diseases. Another area of research is to explore its mechanism of action in more detail, particularly its interactions with various signaling pathways and enzymes. Additionally, there is a need to develop more efficient methods for synthesizing and purifying 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-, as well as improving its solubility in water. Overall, the study of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has the potential to lead to the development of new and effective therapies for various diseases.
Méthodes De Synthèse
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- can be synthesized using a simple and efficient method. The synthesis involves the condensation reaction between 2-naphthol and p-tolualdehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
Numéro CAS |
15215-98-2 |
|---|---|
Nom du produit |
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- |
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
3-(2-formylphenyl)-1,4-dimethylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C20H16O2/c1-13-16-8-5-6-9-17(16)14(2)20(19(13)12-22)18-10-4-3-7-15(18)11-21/h3-12H,1-2H3 |
Clé InChI |
BSTIWWOHCWCDNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C=O)C=O |
SMILES canonique |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C=O)C=O |
Autres numéros CAS |
15215-98-2 |
Synonymes |
1,4-Dimethyl-3-(2-formylphenyl)-2-naphthaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)








